Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-2-oxo-4-phenylchromen-7-yl with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with various molecular targets and pathways. The chromen ring system is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxotetrahydrofuran-2-carboxylate
- Methyl 5-(methoxymethyl)furan-2-carboxylate
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate
Uniqueness
Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is unique due to its specific structure, which combines the chromen ring with a furan-2-carboxylate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-14-19(27-13-16-8-10-20(28-16)23(25)26-2)11-9-17-18(12-21(24)29-22(14)17)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATARCXMFIJUBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.